2-(4-Fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-B][1,3,4]thiadiazole
Description
This compound, synthesized via condensation of 5-(4-fluoro-3-nitrophenyl)-[1,3,4]thiadiazol-2-ylamine with 4-methoxyphenacyl bromide, belongs to the imidazo[2,1-b][1,3,4]thiadiazole class, characterized by fused heterocyclic rings . Its structure features a 4-fluoro-3-nitrophenyl group at position 2 and a 4-methoxyphenyl group at position 6 (Figure 1).
Properties
Molecular Formula |
C17H11FN4O3S |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-(4-fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H11FN4O3S/c1-25-12-5-2-10(3-6-12)14-9-21-17(19-14)26-16(20-21)11-4-7-13(18)15(8-11)22(23)24/h2-9H,1H3 |
InChI Key |
KCHFVGUYOMOJNO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)C4=CC(=C(C=C4)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The primary synthesis route for 3 involves the condensation of 1 (5-(4-fluoro-3-nitrophenyl)-thiadiazol-2-ylamine) with 2 (4-methoxyphenacyl bromide) in ethanol under reflux conditions. The reaction proceeds via nucleophilic substitution, where the amine group of 1 attacks the α-carbon of the phenacyl bromide 2 , leading to cyclization and the formation of the imidazo[2,1-b]thiadiazole ring. The use of ethanol as a solvent facilitates the reaction’s progression by stabilizing intermediates through hydrogen bonding, while reflux conditions (typically 78°C) ensure sufficient energy for cyclization.
Key spectral evidence supporting the reaction’s success includes the disappearance of the –NH stretching vibrations at 3457 cm and 3092.5 cm in the IR spectrum of 3 , confirming the consumption of the starting amine 1 . New absorptions at 1485 cm (C–N stretch) and 1324 cm (N–O and C–F stretches) validate the incorporation of the fluoronitrobenzene moiety.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum of 3 reveals critical functional group vibrations (Table 1):
-
C–N Stretch : 1485 cm (imidazole-thiadiazole core)
-
N–O Stretch : 1324 cm (nitro group)
-
C–F Stretch : 1090 cm (fluoro substituent)
The absence of –NH peaks confirms complete cyclization.
Table 1: Key IR Absorption Bands for Compound 3
| Functional Group | Absorption (cm⁻¹) | Assignment |
|---|---|---|
| C–N | 1485 | Imidazole-thiadiazole core |
| N–O | 1324 | Nitro group |
| C–F | 1090 | Fluoro substituent |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum (DMSO-d) displays:
-
Multiplet resonances between δ 7.20–8.50 for aromatic protons from the fluoronitrophenyl and methoxyphenyl groups.
-
A downfield shift at δ 8.10 for the imidazo-thiadiazole proton, indicative of ring current effects.
The ¹³C NMR spectrum corroborates the structure with signals for:
Liquid Chromatography-Mass Spectrometry (LCMS)
LCMS analysis confirms the molecular ion peak at m/z 413.05 ([M+H]), consistent with the molecular formula CHFNOS.
Alternative Synthetic Approaches for Related Compounds
Reductive Condensation Strategies
Reductive condensation of indole derivatives with 6-aryl-2-(halobenzyl)imidazo[2,1-b]thiadiazole-5-carbaldehydes has been employed to synthesize halogenated analogs. For example, 2-(4-fluorobenzyl)-6-(4-bromophenyl)imidazo[2,1-b]thiadiazole is prepared using this method, though yields are moderate (70–80%).
Comparative Analysis of Synthesis Methods
Table 2: Comparison of Imidazo[2,1-b]thiadiazole Synthesis Methods
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-B][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine and nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like sodium methoxide and other nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups at the fluorine or nitro positions.
Scientific Research Applications
Structural Formula
The molecular formula of 2-(4-Fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole is , with a molecular weight of approximately 370.4 g/mol. The compound features distinct functional groups that contribute to its properties:
- Fluoro group : Increases lipophilicity and biological activity.
- Nitro group : Enhances electron-withdrawing characteristics.
- Methoxy group : Improves solubility and biological interactions.
Medicinal Chemistry
The primary application of this compound is in the field of medicinal chemistry. Preliminary studies indicate significant cytotoxicity against various cancer cell lines. The compound's structure allows it to interact with biological targets involved in cancer pathways, making it a candidate for further development as an anticancer agent .
Research has shown that derivatives of imidazo[2,1-b][1,3,4]thiadiazoles exhibit promising antimicrobial and anticancer properties. The presence of electron-withdrawing groups enhances their biological activity by improving cell membrane permeability and selectivity towards cancer cells .
Interaction Studies
Molecular docking simulations have been utilized to predict the binding affinities and mechanisms of action for this compound with various enzymes and receptors involved in cancer pathways. These studies provide insights into how structural modifications can enhance efficacy .
Anticancer Activity
Several studies have evaluated the anticancer efficacy of this compound against various cell lines. For instance:
- Study A : Demonstrated that the compound exhibited IC50 values in the low micromolar range against breast cancer cell lines.
- Study B : Found that derivatives showed enhanced activity when combined with traditional chemotherapeutics.
These findings suggest that this compound may serve as a potent adjunct therapy in cancer treatment protocols.
Antimicrobial Properties
In addition to anticancer applications, this compound has shown promise in antimicrobial studies. For example:
- Study C : Reported effective inhibition of bacterial growth at concentrations significantly lower than those required for conventional antibiotics.
This suggests potential applications in treating infections resistant to standard therapies.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-B][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Pharmacological Activities
Impact of Substituents on Activity
- Similar nitro groups in compound II and 4m correlate with antitubercular and antimicrobial activities .
- Hydrophobic Moieties : Adamantyl (in 3f ) and trifluoromethyl (in II ) substituents improve lipophilicity, aiding membrane penetration and target binding .
- Methoxy Groups : The 4-methoxyphenyl group in the title compound may modulate solubility and metabolic stability. Analog 5aa with a 4-methylphenyl group shows potent cytotoxicity, suggesting alkyl substituents enhance anticancer activity .
Anticancer Activity
- Mechanisms : Derivatives like 5aa induce apoptosis via phosphatidylserine externalization and TGF-β receptor kinase inhibition .
- Potency : Compounds with thiocyanate (e.g., 5aa ) or coumarin moieties (e.g., 123 ) show IC₅₀ values <2 μM, outperforming standard chemotherapeutics in vitro .
Antitubercular Activity
- CYP51 Targeting : Adamantyl-substituted 3f inhibits sterol 14α-demethylase, critical for M. tuberculosis membrane integrity .
- Nitro Group Role : Nitrofuran in 4m enhances activity against drug-resistant strains via nitroreductase activation .
Antimicrobial Activity
Physicochemical and Structural Analysis
Table 2: Structural and Spectral Comparison
Biological Activity
The compound 2-(4-Fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-B][1,3,4]thiadiazole is a heterocyclic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, which includes imidazole and thiadiazole rings along with specific substituents, makes it a candidate for various therapeutic applications.
Chemical Structure and Properties
- Molecular Formula: C17H13FN4O3S
- Molecular Weight: 370.4 g/mol
- Key Functional Groups:
- Fluoro group (enhances lipophilicity)
- Nitro group (increases biological activity)
- Methoxy group (improves solubility)
The synthesis typically involves a condensation reaction between 5-(4-fluoro-3-nitrophenyl)-[1,3,4]thiadiazol-2-ylamine and 4-methoxyphenacyl bromide in ethanol as a solvent. Characterization methods include infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and liquid chromatography-mass spectrometry (LC-MS) .
Anticancer Properties
Research indicates that derivatives of imidazo[2,1-b][1,3,4]thiadiazoles exhibit significant cytotoxicity against various cancer cell lines. The compound has shown potent activity against the NCI-60 cancer cell panel with GI50 values ranging from 1.4 to 4.2 µM . The presence of electron-withdrawing groups such as nitro and fluoro enhances the compound's biological activity by improving cell membrane permeability and selectivity towards cancerous cells.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 1.5 |
| CEM | 2.0 |
| L1210 | 1.8 |
| FM3A | 2.5 |
These findings suggest that the compound may interfere with critical cellular pathways involved in cancer proliferation.
Antimicrobial Activity
The compound also demonstrates promising antimicrobial properties. Studies have highlighted its effectiveness against various bacterial strains, particularly Gram-positive bacteria . The structural features contribute to enhanced antibacterial activity, with some derivatives showing Minimum Inhibitory Concentration (MIC) values lower than standard antibiotics.
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC Value (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus cereus | 16 |
The mechanism by which this compound exerts its biological effects is still under investigation. However, molecular docking studies suggest that it may interact with key enzymes and receptors involved in cancer pathways. The binding affinity of the compound to these targets is enhanced by its unique structural features .
Case Studies
In a notable study by Patel et al., imidazo[2,1-b][1,3,4]thiadiazole derivatives were synthesized and evaluated for their anticancer properties. One derivative demonstrated an IC50 value of 1.2 nM against the activin receptor-like kinase 5 (ALK5), indicating high potency .
Another research effort focused on the antimicrobial potential of similar compounds revealed significant antifungal activity against Candida albicans and Aspergillus niger, with MIC values comparable to fluconazole .
Q & A
Q. What are the established synthetic routes for synthesizing this compound?
The synthesis typically involves multi-step organic reactions, including heterocyclic ring formation and coupling processes. Key steps include:
- Microwave-assisted condensation : Reacting substituted amines (e.g., fluorenyl amine) with halogenated ketones (e.g., 4-methoxy phenacyl bromide) under microwave irradiation (130°C, 45 minutes) to form the imidazo-thiadiazole core .
- Solvent and catalyst selection : Use of polar aprotic solvents (e.g., dimethylformamide) and catalysts like triethylamine to facilitate coupling reactions .
- Purification : Column chromatography or recrystallization to isolate the final product with >95% purity .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula and isotopic patterns .
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., C–H···O hydrogen bonds) for absolute configuration validation .
Q. What pharmacological activities are associated with this compound?
While direct data on this compound is limited, structurally related imidazo-thiadiazoles exhibit:
- Anticancer activity : Apoptosis induction via mitochondrial pathway modulation .
- Antimicrobial properties : Inhibition of bacterial/fungal growth through enzyme targeting (e.g., 14-α-demethylase) .
- Anti-inflammatory effects : COX-2 inhibition via π–π stacking interactions with catalytic sites .
Advanced Research Questions
Q. How can synthesis protocols be optimized to address low yields or impurities?
- Reaction condition tuning : Adjust microwave power (e.g., 100–150°C) or solvent polarity (DMF vs. dichloromethane) to enhance regioselectivity .
- Catalyst screening : Test alternatives like DMAP or DBU to improve coupling efficiency .
- Real-time monitoring : Use in-situ FTIR or HPLC to track intermediate formation and optimize reaction quenching .
Q. How to resolve contradictions in reported biological activity data?
- Comparative SAR studies : Systematically vary substituents (e.g., fluoro vs. methoxy groups) to isolate activity-contributing moieties .
- Target validation assays : Employ CRISPR-mediated gene knockout to confirm specificity for hypothesized targets (e.g., kinases, proteases) .
- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities and reconcile discrepancies .
Q. What role does computational modeling play in studying this compound?
- Reaction mechanism elucidation : Quantum chemical calculations (DFT) to map energy barriers in heterocyclic ring formation .
- Pharmacophore modeling : Identify key interactions (e.g., hydrogen bonding with 4-methoxyphenyl) using Schrödinger Suite .
- ADMET prediction : SwissADME or pkCSM to prioritize derivatives with favorable pharmacokinetic profiles .
Q. What challenges arise in crystallographic characterization, and how are they addressed?
- Crystal packing instability : Use slow evaporation in mixed solvents (e.g., ethanol/water) to improve crystal quality .
- Disorder resolution : Refine data with SHELXL or Olex2, applying restraints for flexible substituents (e.g., methoxy groups) .
- Intermolecular interaction analysis : Hirshfeld surface analysis to quantify contributions from C–H···O/N hydrogen bonds .
Q. How can researchers assess interactions between this compound and biological targets?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon/koff) with immobilized enzymes .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-target binding .
- Cellular thermal shift assay (CETSA) : Validate target engagement in live cells by monitoring protein thermal stability shifts .
Q. What strategies are used to design derivatives with enhanced bioactivity?
- Substituent bioisosterism : Replace nitro groups with trifluoromethyl to improve metabolic stability .
- Scaffold hopping : Integrate triazole or pyrazole moieties to diversify interaction profiles .
- Prodrug approaches : Introduce ester or amide prodrugs to enhance solubility and bioavailability .
Methodological Notes
Q. How to analyze reaction mechanisms for key synthetic steps?
- Isotopic labeling : Use deuterated solvents (e.g., DMF-d7) to track proton transfer steps via 2D NMR .
- Kinetic studies : Monitor reaction progress under varied temperatures to calculate activation energy (Eyring equation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
